naamidine I

Description

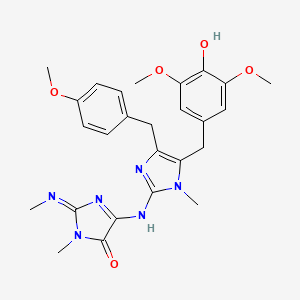

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H30N6O5 |

|---|---|

Molecular Weight |

506.6 g/mol |

IUPAC Name |

5-[[5-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]amino]-3-methyl-2-methyliminoimidazol-4-one |

InChI |

InChI=1S/C26H30N6O5/c1-27-25-29-23(24(34)32(25)3)30-26-28-18(11-15-7-9-17(35-4)10-8-15)19(31(26)2)12-16-13-20(36-5)22(33)21(14-16)37-6/h7-10,13-14,33H,11-12H2,1-6H3,(H,27,28,29,30) |

InChI Key |

VGFIBRGPMCIEQV-UHFFFAOYSA-N |

Canonical SMILES |

CN=C1N=C(C(=O)N1C)NC2=NC(=C(N2C)CC3=CC(=C(C(=C3)OC)O)OC)CC4=CC=C(C=C4)OC |

Synonyms |

naamidine I |

Origin of Product |

United States |

Structural Characterization and Elucidation of Naamidine I

Spectroscopic Analysis Techniques for Structure Determination

Spectroscopic methods are fundamental to piecing together the molecular puzzle. They provide detailed information about the chemical environment of atoms and the connections between them.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei. japsonline.commdpi.com One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide foundational information.

¹H NMR: This technique identifies the different types of protons in a molecule based on their chemical shift (δ), which is influenced by the local electronic environment. The splitting pattern (multiplicity) of a signal reveals the number of neighboring protons, and the integration of the signal corresponds to the number of protons of that type.

¹³C NMR: This experiment provides a count of the non-equivalent carbon atoms in a molecule. The chemical shift indicates the type of carbon (e.g., alkyl, alkene, aromatic, carbonyl).

Two-dimensional (2D) NMR experiments reveal correlations between nuclei, allowing for the assembly of the molecular skeleton. Key 2D NMR techniques include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (C-H).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule. japsonline.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which helps in determining the relative stereochemistry and conformation of the molecule.

For a compound like naamidine I, NMR analysis would be essential to identify the characteristic 2-aminoimidazole core and the nature of its substituents. researchgate.net

Table 1: Illustrative NMR Data Template for a Hypothetical Naamidine Compound No experimental data is available for this compound.

Position δC (ppm) δH (ppm, mult., J in Hz) Key HMBC Correlations 2 Data Unavailable Data Unavailable Data Unavailable 4 Data Unavailable Data Unavailable Data Unavailable 5 Data Unavailable Data Unavailable Data Unavailable ... ... ... ...

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a vital technique for determining the precise molecular weight of a compound. nih.gov This information allows for the unambiguous determination of its molecular formula. The technique involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, HRESIMS would provide the exact molecular formula, which is the first step in any structural elucidation process.

Advanced Structural Confirmation Methods

While spectroscopic methods provide the primary structural information, advanced computational and analytical techniques are often required to resolve ambiguities, confirm assignments, and determine the absolute configuration.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to model molecular structures and predict their properties. mdpi.commdpi.com DFT can be used to:

Calculate NMR Chemical Shifts: Theoretical calculation of NMR shifts for a proposed structure can be compared with experimental data to confirm or reject the structural assignment. mdpi.com

Determine Relative Energetics: When a molecule can exist in multiple forms, such as different tautomers or stereoisomers, DFT can calculate the relative energy of each form to predict the most stable one. mdpi.com For imidazole-containing compounds like the naamidines, which can exhibit tautomerism, this is particularly important for identifying the dominant isomer in a given environment.

Simulate Spectroscopic Data: DFT can also be used to simulate other types of spectra, such as infrared (IR) or UV-Vis, which can be compared with experimental results for further structural validation.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. mdpi.commdpi.commdpi.com This technique provides an unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. mdpi.com To perform this analysis, the compound must first be grown into a suitable single crystal. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a precise 3D model of the molecule. For a complex natural product like this compound, X-ray diffraction would definitively establish the positions of all atoms, resolve the geometry of any double bonds, and determine the absolute configuration of all stereocenters.

Table 2: Illustrative Crystallographic Data Template for a Hypothetical Naamidine Compound No experimental data is available for this compound.

Parameter Value Empirical formula Data Unavailable Formula weight Data Unavailable Crystal system Data Unavailable Space group Data Unavailable Unit cell dimensions Data Unavailable Volume Data Unavailable Z Data Unavailable

Biosynthetic Considerations of Naamidine I

Proposed Biosynthetic Pathways for 2-Aminoimidazole Alkaloids in Marine Sponges

The biosynthesis of the diverse family of 2-aminoimidazole (2-AI) alkaloids is a subject of ongoing research, with no definitive pathway established to date. However, scientific investigations have led to several plausible hypotheses regarding their formation in marine sponges.

A central hypothesis posits that the 2-aminoimidazole core of these alkaloids originates from amino acid precursors. For the broader class of pyrrole-imidazole alkaloids, studies involving radiolabeled precursors suggest that proline and arginine are key building blocks. More specifically for the 2-aminoimidazole moiety itself, lysine has been proposed as a likely precursor. This proposed pathway involves a series of enzymatic transformations, including hydroxylation and oxidation of the lysine side chain, which facilitates a spontaneous dehydration and cyclization to form the heterocyclic 2-aminoimidazole ring nih.gov.

For the dibenzyl-substituted 2-aminoimidazole alkaloids, a group to which the naamine (B1248366) and naamidine families belong, a biosynthetic pathway has been proposed that involves an intermediate derived from the condensation of a guanidine-containing precursor with p-hydroxyphenylpyruvic acid nih.gov. This would account for the characteristic phenyl substituents found in these molecules. Subsequent enzymatic modifications would then lead to the specific structures observed in the various naamidine analogs.

Another general hypothesis for the formation of complex pyrrole-imidazole alkaloids involves the enzyme-mediated dimerization of monomeric precursors like oroidin. These reactions are thought to proceed through oxidative pathways, potentially involving radical intermediates nih.gov. While naamidine I is not a dimer in the same vein, the principle of oxidative modifications to a core scaffold is likely a relevant theme in its biosynthesis.

It is important to note that these proposed pathways are largely speculative and await experimental validation through the identification and characterization of the specific biosynthetic genes and enzymes in Leucetta sponges nih.govnih.gov. The table below summarizes the key proposed precursors for the biosynthesis of 2-aminoimidazole alkaloids.

| Proposed Precursor | Hypothesized Contribution |

| Lysine | Forms the core 2-aminoimidazole ring through a series of enzymatic modifications nih.gov. |

| Guanidine (B92328) derivative | Condenses with p-hydroxyphenylpyruvic acid to form the backbone of dibenzyl-substituted 2-AI alkaloids nih.gov. |

| p-Hydroxyphenylpyruvic acid | Provides the phenyl moieties in dibenzyl-substituted 2-AI alkaloids nih.gov. |

| Oroidin | Acts as a monomeric precursor for more complex, dimeric pyrrole-imidazole alkaloids through oxidative coupling. |

Hypothetical Enzymatic Machinery Involved in this compound Production

The specific enzymatic machinery responsible for the biosynthesis of this compound in marine sponges has not yet been identified. However, based on the proposed biosynthetic pathways for 2-aminoimidazole alkaloids, several classes of enzymes are hypothesized to play crucial roles.

Key Hypothesized Enzyme Classes in this compound Biosynthesis:

α-ketoglutarate dependent enzymes: These enzymes are proposed to be involved in the initial hydroxylation of the lysine side chain, a critical step in the formation of the 2-aminoimidazole core nih.gov.

Oxidoreductases: A variety of oxidoreductases are likely required for the subsequent oxidation steps that lead to the cyclization of the 2-aminoimidazole ring. These enzymes are also implicated in the oxidative coupling and modification of precursor molecules in the biosynthesis of more complex alkaloids nih.gov.

Amidinotransferases: These enzymes could be responsible for the transfer of a guanidino group to a precursor molecule, a key step in forming the guanidine functionality necessary for 2-aminoimidazole ring formation.

Condensation Enzymes: Enzymes capable of catalyzing the condensation between the proposed guanidine precursor and p-hydroxyphenylpyruvic acid would be essential for forming the backbone of the dibenzyl-substituted naamidine structure.

Tailoring Enzymes: A suite of "tailoring" enzymes, such as methyltransferases, hydroxylases, and potentially halogenases, are likely responsible for the final structural modifications that differentiate this compound from other related alkaloids. These enzymes would add the specific functional groups that contribute to its unique biological activity.

The elucidation of the genes encoding these hypothetical enzymes in Leucetta sponges will be a critical step in fully understanding the biosynthesis of this compound and could open avenues for the biotechnological production of this and related bioactive compounds. The table below outlines the hypothetical roles of these enzyme classes.

| Hypothetical Enzyme Class | Proposed Function in this compound Biosynthesis |

| α-ketoglutarate dependent enzymes | Catalyze the hydroxylation of the lysine precursor nih.gov. |

| Oxidoreductases | Mediate oxidation and oxidative cyclization reactions nih.gov. |

| Amidinotransferases | Transfer the guanidino group to form a key intermediate. |

| Condensation Enzymes | Catalyze the formation of the dibenzyl-substituted backbone. |

| Tailoring Enzymes | Perform final structural modifications to produce this compound. |

Synthetic Methodologies for Naamidine I and Its Analogues

Historical Overview of Naamidine Synthesis

The first isolation of a naamidine compound, naamidine A, was reported in 1987 from the marine sponge Leucetta chagosensis. acs.orggoogle.com However, it was not until over a decade later that its biological potential as an antagonist of the epidermal growth factor receptor (EGFR) signaling pathway was revealed, sparking interest in its total synthesis. acs.orgacs.org The initial total synthesis of naamidine A was accomplished by Ohta and coworkers. acs.org This pioneering route involved the sequential substitution of a pre-existing, partially functionalized imidazole (B134444) ring through a series of lithiation and alkylation steps, which necessitated several protection and deprotection sequences. acs.org A key step in this synthesis was the regioselective condensation with 1-methyl-3-(trimethylsilyl)parabanic acid to introduce the dehydrohydantoin moiety. acs.org While successful, the lengthy nature of this initial synthesis highlighted the need for more concise and flexible approaches to access naamidine A and its analogues for further biological evaluation. acs.orgacs.orgnih.gov Subsequent synthetic efforts have focused on improving efficiency and scalability, enabling the production of sufficient quantities for in-depth biological studies and the exploration of structure-activity relationships. acs.orgnih.gov

Total Synthesis Approaches to the Naamidine Core Structure

The core 2-aminoimidazole scaffold is a central feature of the naamidine alkaloids, and its efficient construction is a critical aspect of any total synthesis. Various strategies have been developed to assemble this key heterocyclic system.

Formation of the 2-Aminoimidazole Core (e.g., Condensation of α-aminoketone with Cyanamide)

A prominent and widely adopted method for constructing the 2-aminoimidazole core involves the condensation of an α-aminoketone with cyanamide. acs.orgacs.orgnih.gov This approach offers a convergent and efficient route to the desired trisubstituted 2-aminoimidazole intermediate. acs.org The synthesis of the requisite α-aminoketone precursor typically begins with a protected amino acid. acs.org For instance, an N-Boc-protected amino acid can be converted to a Weinreb amide, which then undergoes a Grignard reaction to furnish the protected α-aminoketone. acs.org Subsequent deprotection of the amine, often achieved with acid, provides the α-aminoketone salt in a medium suitable for the condensation with cyanamide, leading to the formation of the 2-aminoimidazole ring in good yield. acs.org This method has been successfully applied in concise total syntheses of naamidine A. acs.orgacs.orgnih.gov The pathway is valued for its brevity and adaptability, which allows for the preparation of various analogues. acs.orgnih.gov

Regioselective Hydroamination Strategies for Cyclic Ene-Guanidines

More recent innovations in the synthesis of the naamidine core have focused on regioselective hydroamination reactions of propargylguanidines. researchgate.netacs.orgnih.gov These strategies provide access to cyclic ene-guanidines, which can then be converted to the desired 2-aminoimidazole scaffold. nih.govscispace.com A key challenge in this area is controlling the regioselectivity of the cyclization, as both 5-exo-dig and 6-endo-dig pathways are possible. nih.gov

One successful approach involves a silver(I)-catalyzed intramolecular hydroamination of a mono-protected propargylguanidine. researchgate.netacs.orgnih.gov This method regioselectively yields N3-protected cyclic ene-guanidines. researchgate.netacs.orgnih.gov The protecting group on the guanidine (B92328) nitrogen directs the cyclization and can be subsequently removed. nih.gov For instance, a carbobenzyloxy (Cbz) protecting group can be cleaved under hydrogenolysis conditions, which also facilitates the isomerization of the exocyclic double bond to form the aromatic 2-aminoimidazole ring. nih.gov This strategy has proven effective in the synthesis of naamine (B1248366) A, a precursor to naamidine A. nih.gov

Alternative base-mediated cyclization conditions for mono-N-acylpropargylguanidines have also been explored. nih.gov These methods can provide a direct route to N2-acyl-2-aminoimidazoles, which are valuable for structure-activity relationship studies. nih.govthieme-connect.com The choice of metal catalyst or reaction conditions can influence the regiochemical outcome of the hydroamination, providing a versatile toolkit for the synthesis of diverse naamidine analogues. nih.govresearchgate.net

Gram-Scale Synthesis Feasibility and Scalability Assessments

A significant goal in the development of synthetic routes to naamidines is the ability to produce these compounds on a gram scale to support extensive biological testing. nih.gov The scalability of a synthetic sequence is a critical consideration, and several research groups have successfully demonstrated the feasibility of producing naamidine A and its precursors in significant quantities. nih.govthieme-connect.com

Development of Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of natural products is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR) and the optimization of biological activity. ijpsr.comrsc.orgchemrxiv.org The development of synthetic routes that are amenable to the creation of diverse libraries of compounds is therefore highly desirable. researchgate.net

Strategies for Selective N2-Acylation of 2-Aminoimidazoles

A key challenge in the synthesis of naamidine analogues is the selective functionalization of the 2-amino group of the imidazole core. researchgate.netacs.orgnih.gov Direct acylation of the free 2-aminoimidazole often leads to a mixture of N2-monoacylated and N2,N2-diacylated products, which can be difficult to separate and complicates the synthesis of specific analogues. researchgate.netacs.orgnih.gov

To overcome this, strategies have been developed that allow for the selective N2-acylation. The hydroamination of monoacylpropargylguanidines to form N3-protected cyclic ene-guanidines is a particularly effective approach. acs.orgnih.govacs.org This strategy effectively "protects" the N3 position, leaving the N2 position available for selective acylation after the formation of the 2-aminoimidazole ring. nih.gov This "confined N2-imino tautomer" allows for clean mono-N2-acylation, providing access to a wide range of analogues without the issue of diacylation. nih.govacs.org This methodology has been instrumental in generating libraries of N2-acyl-2-aminoimidazole analogues for SAR studies, leading to the discovery of compounds with improved or altered biological activity profiles compared to the parent natural product. acs.orgutah.edu

Modular Synthesis Approaches for Generating Structural Diversity

The generation of structural diversity in the naamidine family of compounds is crucial for exploring structure-activity relationships (SAR) and identifying analogues with improved biological profiles. Modular synthesis strategies, which allow for the independent variation of different structural components, have proven to be powerful tools in this endeavor. mdpi.com Early synthetic routes to naamidines were often linear and not well-suited for the rapid generation of analogues due to low yields, harsh reaction conditions, or the need for complex starting materials. mdpi.com Consequently, the development of more flexible, modular approaches has been a key focus in the synthetic chemistry of these marine alkaloids.

A significant advancement in the modular synthesis of naamidine analogues involves a regioselective hydroamination of a monoprotected propargylguanidine. acs.orgnih.gov This key step facilitates the construction of N³-protected cyclic ene-guanidines, which are versatile intermediates. acs.orgnih.gov This strategy effectively controls the tautomeric form of the 2-aminoimidazole core, enabling selective functionalization at the N² position. nih.gov This is particularly advantageous as the direct acylation of unprotected 2-aminoimidazoles often leads to mixtures of N²-monoacylated and N²,N²-diacylated products, complicating purification and reducing yields. acs.orgnih.gov

This modular approach allows for the systematic variation of the acyl group at the N² position, leading to a diverse library of analogues. Furthermore, the synthesis can be adapted to introduce modifications at other positions of the naamidine scaffold, such as the C⁴ and C⁵ positions of the imidazole ring. nih.gov For instance, C⁵-phenyl and C⁴-benzyl analogues have been successfully prepared using this methodology. nih.gov The general synthetic sequence involves the preparation of appropriately substituted substrates, followed by acylation to introduce the desired diversity element, and a final deprotection/isomerization step to yield the target 2-aminoimidazole analogues. nih.gov

The flexibility of this modular strategy is highlighted by the successful gram-scale synthesis of both naamine A and naamidine A, demonstrating its scalability and robustness. nih.gov The ability to efficiently generate mono-N²-acyl-2-aminoimidazoles has been instrumental in identifying analogues with potentially enhanced biological selectivity. nih.gov

Below are examples of naamidine analogues generated through modular synthesis, showcasing the structural diversity that can be achieved.

Table 1: Examples of Synthesized Naamidine Analogues with Varied Acyl Groups This table is interactive. You can sort and filter the data.

| Compound | R Group (Acyl Moiety) | Yield | Reference |

|---|---|---|---|

| 20a | Benzoyl | Excellent | nih.gov |

| 20b | 4-Methoxybenzoyl | Excellent | nih.gov |

| 20c | 4-(Trifluoromethyl)benzoyl | Excellent | nih.gov |

| 20d | 2-Naphthoyl | Excellent | nih.gov |

| 20e | Cinnamoyl | Excellent | nih.gov |

| 20f | 3-Phenylpropionyl | Excellent | nih.gov |

| 20g | Isobutyryl | Excellent | nih.gov |

| 20h | Pivaloyl | Excellent | nih.gov |

Another modular approach focuses on the construction of the polysubstituted 2-aminoimidazole core itself. mdpi.com This involves the preparation of substituted benzaldehydes which are then elaborated through a series of steps to form the central imidazole ring. mdpi.com For example, substituted benzaldehydes can be protected and then used in subsequent reactions to build the desired scaffold. mdpi.com This method allows for variation in the substitution pattern of the aromatic rings attached to the imidazole core.

Table 2: Intermediates in a Modular Synthesis Route to Naamidine Analogues This table is interactive. You can sort and filter the data.

| Compound | Description | Yield | Reference |

|---|---|---|---|

| 5a | (Z)-4-(4-(benzyloxy)-3-methoxybenzylidene)-2-methyloxazol-5(4H)-one | 44% | mdpi.com |

| 5c | (Z)-4-(4-(benzyloxy)-3,5-dimethoxybenzylidene)-2-methyloxazol-5(4H)-one | 52% | mdpi.com |

These modular strategies provide a powerful platform for the continued exploration of the chemical space around the naamidine scaffold, facilitating the development of new therapeutic agents. nih.govnih.gov

Structure Activity Relationship Sar Studies of Naamidine I and Analogues

Impact of Specific Structural Modifications on Biological Activity

The biological activity of the naamidine alkaloids is highly dependent on their intricate chemical architecture. Modifications to the aromatic rings, the core 2-aminoimidazole scaffold, and the appended hydantoin (B18101) moiety can lead to substantial changes in potency and selectivity.

The nature, number, and position of substituents on the benzyl (B1604629) and phenethyl aromatic rings (commonly referred to as A and B rings) are critical determinants of biological activity. mdpi.com These substituents influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

In a study on naamine (B1248366) and naamidine analogues designed to combat plant pathogens, it was found that the positions and number of methoxy (B1213986) and hydroxyl groups on the aromatic rings were vital for maintaining biological activity. mdpi.com For instance, among a series of naamine analogues, those with specific methoxylation patterns (compounds 1a and 1b ) showed good antiviral activity, while others (1c and 1d ) were inactive, indicating that this region is highly sensitive to changes in electronegativity. mdpi.com Furthermore, replacing a hydroxyl group on the aromatic ring with a benzyloxy group generally increased activity against tobacco mosaic virus and certain fungi. mdpi.com This suggests that increasing the lipophilicity of this part of the molecule can be a favorable modification.

| Compound | Substitution Pattern | Activity Against Rhizoctonia cerealis (Compared to Control) | Activity Against Physalospora piricola (Compared to Control) |

|---|---|---|---|

| Naamine A (1d) | 4-methoxybenzyl and 4-hydroxyphenethyl | Higher than Carbendazim | - |

| Naamidine H (2c) | Two 4-hydroxyphenethyl groups | Higher than Carbendazim | - |

| Analogue 1b | 4-hydroxybenzyl and 4-hydroxyphenethyl | - | Higher than Carbendazim |

| Analogue 15d | 4-methoxybenzyl and 4-(benzyloxy)phenethyl | - | Higher than Carbendazim |

The 2-aminoimidazole (2-AI) ring is the central scaffold of the naamidine family and is indispensable for their biological activity. researchgate.net This heterocyclic system serves as a versatile platform for substitution, and modifications, particularly at the exocyclic N2-amino group, can profoundly alter the compound's properties. nih.gov

Studies on a synthetic analogue of naamidine A, named zinaamidole A (ZNA), revealed that the N2-acyl-2-aminoimidazole core is a key architectural component for its cancer-selective zinc ionophore activity. nih.gov The acylation of the 2-amino group is critical. This was demonstrated by creating an N2-methylated derivative of ZNA, which was incapable of binding zinc as an anionic ligand and, consequently, showed a significant loss of cytotoxic effect. nih.gov This highlights that the N2 position requires a group capable of participating in metal chelation, a function that is abolished by simple methylation.

Furthermore, the replacement of the imidazole (B134444) core itself has been explored. In one study, the imidazole ring of a naamidine A analogue was replaced with a thiazole (B1198619). This change had only a minor effect on its mitogenesis-inhibiting potency, suggesting that the thiazole ring can act as a successful bioisostere for the imidazole core in this specific biological context. nih.gov However, for many of the activities associated with this class of compounds, the unique hydrogen bonding and electronic properties of the 2-aminoimidazole guanidine-like substructure are considered essential. nih.gov

| Compound | Modification | Effect on Cytotoxicity | Mechanism |

|---|---|---|---|

| Zinaamidole A (ZNA) | N2-Acyl-2-aminoimidazole | Selectively cytotoxic to cancer cells | Acts as a zinc ionophore |

| N2-Me-ZNA | N2-Methylated-2-aminoimidazole | Significantly abrogated cytotoxicity | Incapable of binding Zn2+ as an anionic ligand |

The three-dimensional structure and the potential for different tautomeric forms of the naamidine molecules are subtle but important factors influencing their biological efficacy. The relative orientation of the various rings and the precise location of double bonds and protons can affect how the molecule fits into a biological target site.

Recent studies on naamidine J (NJ), a close relative of naamidine I, have highlighted the importance of correctly identifying the molecule's tautomeric state for any meaningful SAR analysis. nih.gov Through a combination of Density Functional Theory (DFT) calculations and X-ray crystallography of related compounds like naamidine A, it was confirmed that the double bond in the linkage between the imidazole and hydantoin rings should be at the N3–C20 position. nih.gov This clarification was crucial as different tautomeric forms had been depicted in the literature, which could lead to incorrect assumptions in SAR and drug design efforts. nih.gov

The study noted that while two tautomeric forms (NJ1 and NJ2) could potentially interconvert in solution, a third proposed structure (NJ3) was energetically unfavorable and unlikely to exist. nih.gov Establishing the correct and most stable tautomeric form is a prerequisite for understanding how the molecule interacts with its cellular targets, such as the identified anti-inflammatory target of NJ, CSE1L. nih.gov While this work was performed on naamidine J, the findings provide essential guidelines for the structural and SAR analysis of the entire naamidine family, including this compound. nih.gov

Comparative SAR Analysis within the Naamidine Family and Related Alkaloids

Comparing the biological activities of different members of the naamidine family reveals key structural features associated with potency. Naamidine H and this compound, both isolated from the sponge Leucetta chagosensis, exhibit cytotoxicity against HeLa cells, with IC50 values of 5.6 µg/mL (11.3 µM) and 15 µg/mL (29.6 µM), respectively. longdom.orgacs.orgnih.govmdpi.com The greater potency of naamidine H suggests that its specific substitution pattern is more favorable for cytotoxicity in this cell line compared to that of this compound. Both naamidine H and I possess two phenethyl groups attached to the imidazole core, differing from naamidine A which has one benzyl and one phenethyl group. longdom.orgaacrjournals.org

A broader comparison shows that the nature of the group attached to the 2-aminoimidazole core is a major determinant of activity. In a study comparing various synthetic Leucetta alkaloids, compounds featuring an N-methyl parabanic acid (a hydantoin derivative) attached to the 2-aminoimidazole core were substantially more active than the corresponding simple 2-amino derivatives. nih.gov For example, naamidine G, which possesses this hydantoin moiety, was significantly more cytotoxic to MCF7 cells than its precursor which has a free 2-amino group. nih.gov

This trend indicates that the hydantoin ring, present in naamidines A, G, H, and I, is a critical pharmacophore for cytotoxicity. The differences in potency between these compounds then arise from the substitutions on the benzyl/phenethyl rings. For example, naamidine J, with a 3,4-dimethoxyphenethyl group, showed an IC50 of 11.3 µM against the K562 cell line, a potency comparable to that of naamidine H against the same cell line. mdpi.commdpi.com This suggests that different methoxy substitution patterns on the aromatic rings can achieve similar potency levels.

| Compound | Cell Line | Cytotoxicity (IC50) | Reference |

|---|---|---|---|

| This compound | HeLa | 15 µg/mL (29.6 µM) | acs.orgnih.govmdpi.com |

| Naamidine H | HeLa | 5.6 µg/mL (11.3 µM) | acs.orgnih.govmdpi.com |

| Naamidine H | K562 | IC50 < 22.4 µM | mdpi.com |

| Naamidine J | K562 | 11.3 µM | mdpi.com |

| Naamidine A | Inhibits EGF-stimulated DNA synthesis | aacrjournals.orggoogle.com | |

| Synthetic Naamidine G | MCF7 | 10.3 µM | nih.gov |

| Synthetic Precursor to Naamidine G (free 2-amino group) | MCF7 | > 50 µM | nih.gov |

Mechanistic Investigations of Naamidine I S Biological Actions

Cellular and Molecular Mechanisms of Action in Cancer Models

Naamidine A, a marine alkaloid, has been identified as a potent antitumor agent. nih.gov Investigations into its mechanism of action reveal that it exerts its effects through the induction of programmed cell death and modulation of the cell cycle in cancer cells. nih.govnih.gov

Studies have shown that naamidine A induces apoptosis, a form of programmed cell death, in various tumor cells. nih.gov The morphological changes observed in cancer cells upon treatment with naamidine A, such as cell rounding and detachment, are consistent with apoptosis. nih.gov This pro-apoptotic activity is a key component of its antitumorigenic effects. nih.govnih.gov

The apoptotic cell death induced by naamidine A is dependent on caspases, a family of proteases crucial for the execution of apoptosis. nih.govnih.gov Research has demonstrated that treatment with naamidine A leads to the cleavage and subsequent activation of initiator caspases-8 and -9, as well as the executioner caspase-3. nih.govnih.gov The activation of caspase-3 is a significant indicator of apoptosis and has been observed both in cultured tumor cells and in tumor xenograft models treated with naamidine A. nih.gov This suggests that the induction of apoptosis is a relevant mechanism of its antitumor activity in vivo. nih.govnih.gov The process involves both the extrinsic pathway, signaled by caspase-8, and the intrinsic mitochondrial pathway, signaled by caspase-9. nih.govbrieflands.com

| Caspase | Role | Activation Status with Naamidine A | Supporting Evidence |

|---|---|---|---|

| Caspase-3 | Executioner Caspase | Activated | Cleavage products observed via western blotting in vitro and in vivo. nih.gov |

| Caspase-8 | Initiator Caspase (Extrinsic Pathway) | Activated | Cleavage and activation detected in cultured tumor cells. nih.gov |

| Caspase-9 | Initiator Caspase (Intrinsic Pathway) | Activated | Cleavage and activation associated with mitochondrial disruption. nih.gov |

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (Δψm). nih.gov Naamidine A has been shown to induce a decrease in Δψm in tumor cells. nih.govnih.gov This disruption is a critical step that often leads to the release of pro-apoptotic factors from the mitochondria, such as cytochrome C, which in turn activates caspase-9 and the subsequent caspase cascade. nih.gov The action of naamidine A on the mitochondria suggests that the intrinsic apoptotic pathway is a primary mechanism for its cell-killing activity. nih.gov

The mitogen-activated protein kinase (MAPK) pathway, specifically the MEK/ERK signaling cascade, is often involved in cell survival and proliferation. While prior work suggested naamidine A might interact with this pathway, further studies have demonstrated that the pro-apoptotic function of naamidine A is independent of MEK/ERK signaling. nih.govnih.gov Even though naamidine A can induce ERK1/2 activation, inhibiting this activation with a MEK inhibitor does not block the induction of apoptosis. nih.gov This indicates that MEK/ERK signaling is dispensable for this particular antitumor activity of naamidine A. nih.govnih.gov

The tumor suppressor protein p53 is a critical regulator of apoptosis, and its inactivation is a common event in many cancers, leading to resistance to therapy. nih.gov A significant finding is that naamidine A-induced apoptosis does not require functional p53. nih.govnih.gov Studies were conducted using the A431 epidermoid carcinoma cell line, which expresses a mutant, non-functional form of p53. nih.gov The ability of naamidine A to induce apoptosis in cells lacking functional p53 suggests it could be beneficial for treating a wide range of cancers, including those that have become resistant to conventional therapies due to p53 mutations. nih.gov

| Mechanism | Specific Effect | Outcome |

|---|---|---|

| Induction of Programmed Cell Death | Caspase-3, -8, -9 Activation | Execution of apoptosis. nih.govnih.gov |

| Disruption of Mitochondrial Membrane Potential (Δψm) | Initiation of the intrinsic apoptotic pathway. nih.gov | |

| MEK/ERK Independence | Apoptosis occurs regardless of this survival pathway's status. nih.gov | |

| p53 Independence | Effective in cancer cells with mutated or non-functional p53. nih.govnih.gov | |

| Cell Cycle Modulation | G0-G1 Phase Arrest | Inhibition of cell proliferation. nih.govnih.gov |

Antagonism of Growth Factor Signaling Pathways

Naamidine A, a 2-aminoimidazole alkaloid originally isolated from a Leucetta sp. sponge, has been identified as an inhibitor of the epidermal growth factor (EGF) receptor signaling pathway. acs.org This pathway is a critical mediator of cell growth and proliferation, and its amplification or overexpression is associated with the development of some human tumors. acs.org Bioassay-directed fractionation of the sponge extract revealed that naamidine A was the sole compound responsible for the observed inhibitory activity against EGF-dependent processes. acs.org

Naamidine A demonstrates a potent ability to inhibit the EGF signaling pathway. acs.org In studies screening for the ability to inhibit EGF-dependent DNA synthesis and cell proliferation, naamidine A was identified as the active agent. acs.org Its antagonism of the EGF-mediated mitogenic response highlights its potential as an antiproliferative agent in tumors that rely on this specific pathway for growth. acs.org Further evaluation in an A431 xenograft tumor model, a squamous cell carcinoma that overexpresses the EGF receptor, showed that naamidine A could inhibit tumor growth by at least 85% at the maximum tolerated dose. acs.org

A key feature of naamidine A's activity is its specificity. Research has shown that the compound is more specific for the EGF-mediated mitogenic response compared to the insulin-mediated mitogenic response. acs.org During the screening process, the crude sponge extract containing naamidine A exhibited selective inhibition of the EGF mitogen over the non-specific control mitogen, insulin. acs.org This selectivity suggests a targeted mechanism of action rather than general cytotoxicity. The table below summarizes the comparative inhibitory activity.

Table 1: Specificity of Naamidine A in Mitogenic Response Inhibition

| Mitogenic Pathway | Inhibitory Effect of Naamidine A | Source |

| EGF-Mediated Mitogenesis | Potent and specific antagonism | acs.org |

| Insulin-Mediated Mitogenesis | Less potent, used as a control for specificity | acs.org |

Preliminary mechanistic studies have provided insight into how naamidine A exerts its inhibitory effects. The evidence suggests that its mechanism is independent of direct interference with the EGF receptor's ligand-binding or kinase domains. acs.org Specifically, it was found that naamidine A does not inhibit the binding of EGF to its receptor. acs.org Furthermore, the alkaloid was shown to have no effect on the catalytic activity of purified c-src tyrosine kinase. acs.org These findings indicate that naamidine A likely inhibits EGF-mediated DNA synthesis and cell proliferation by acting at a point downstream from the initial ligand binding and receptor tyrosine kinase activation steps. acs.org

Interaction with Metal Ions

Beyond its effects on growth factor signaling, the biological activity of naamidine alkaloids is significantly influenced by their interaction with metal ions, particularly zinc. This interaction is central to its antifungal properties.

Naamidine A's antifungal activity against a range of fungal pathogens, including Candida albicans and Trichophyton spp., is attributed to its ability to chelate zinc. nih.govasm.org Zinc is an essential cation for fungal viability, playing a crucial role in the function of approximately 9% of eukaryotic proteins, such as metalloenzymes and transcription factors. nih.govresearchgate.net The antifungal mechanism of naamidine A is linked to the sequestration of zinc, which limits its availability for these essential cellular processes. nih.govresearchgate.net

The hypothesis that zinc chelation is the primary antifungal mechanism is supported by experimental evidence where the supplementation of culture medium with excess zinc abolishes the antifungal activity of naamidine A. nih.govresearchgate.netnih.gov In experiments with C. albicans, the addition of both low (6.25 µM) and high (87 µM) concentrations of Zn²⁺ rescued fungal growth even in the presence of high concentrations of naamidine A. nih.gov This suggests that naamidine A exerts its effect by sequestering extracellular Zn²⁺ or impairing its intracellular functions. nih.govresearchgate.net The effectiveness of this mechanism is particularly relevant in environments with limited exogenous metal availability, such as in the context of topical treatments for skin and nail infections. nih.govasm.org

Table 2: Effect of Zinc Supplementation on Naamidine A Antifungal Activity

| Fungal Species | Naamidine A Activity (in RPMI medium) | Naamidine A Activity (with excess Zinc) | Source |

| Candida albicans | MIC₈₀ of 1.56 µM | Activity abolished | nih.gov |

MIC₈₀: Minimal inhibitory concentration that reduces fungal growth by 80%.

Chemical studies into the properties of naamidines have indicated their ability to bind zinc ions, leading to the formation of a coordination complex. nih.gov It is proposed that two naamidine molecules coordinate with one zinc ion, forming a 2:1 naamidine:Zn²⁺ complex. nih.govasm.org This structural interaction is the basis for the zinc chelation activity observed in biological assays. The formation of this stable complex effectively removes bioavailable zinc from the environment, depriving fungal cells of this essential metal and leading to growth inhibition. nih.govresearchgate.net

Characterization of Ionophore Properties and Intracellular Metal Trafficking Modulation

Scientific investigation into the bioactivity of naamidine-related compounds has focused significantly on their interaction with metal ions; however, current research does not support the characterization of Naamidine I or the closely related natural product Naamidine A as a metal ionophore. An ionophore is a molecule that reversibly binds to an ion and transports it across a lipid membrane, leading to an increased intracellular concentration of that ion. In contrast, a chelator binds and sequesters ions, effectively reducing their bioavailability.

Reversal of Biological Activity: The antifungal activity of Naamidine A against various fungal pathogens is abolished when the culture medium is supplemented with excess zinc nih.govresearchgate.net. This rescue effect demonstrates that Naamidine A's mechanism of action is to deprive the cells of essential zinc, a hallmark of a chelating agent.

Intracellular Zinc Levels: Direct measurements of intracellular zinc concentration in cells treated with Naamidine A showed that the levels of free zinc either decreased or remained unchanged nih.gov. This is contrary to the expected outcome for an ionophore, which would increase intracellular zinc levels by transporting it into the cell.

The premise that the biological effects of Naamidine A were based on zinc chelation was tested and supported by these studies nih.gov. Its activity is attributed to the sequestration of extracellular Zn²⁺ and/or the impairment of intracellular zinc functions asm.org.

It is important to distinguish the natural product Naamidine A from synthetic analogues it has inspired. For instance, the compound Zinaamidole A (ZNA) was specifically designed based on the Naamidine A structure and has been demonstrated to be a potent, cancer-selective zinc ionophore that functions by delivering zinc into transformed cells nih.govnih.gov. However, this ionophoric activity is a property of the synthetic mimic and, based on current evidence, is not characteristic of the natural naamidine compounds themselves nih.gov.

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Naamidine A | NA |

| This compound | |

| Zinaamidole A | ZNA |

Pharmacological Target Identification and Pathway Modulation

Components of the Epidermal Growth Factor Receptor (EGFR) Pathway

The EGFR pathway is a critical signaling network that governs cell growth, proliferation, and differentiation. Dysregulation of this pathway is a common feature in various cancers, making its components attractive targets for therapeutic intervention.

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are crucial downstream effectors of the EGFR signaling cascade. nih.govnih.govfrontiersin.org They act as key transducers, relaying signals from the cell surface to the nucleus to control a wide array of cellular processes. nih.govfrontiersin.org Research has identified ERK1 and ERK2 as primary molecular targets for naamidine A, a structurally related analogue of naamidine I. nih.gov This was demonstrated in studies using A-431 cells, where treatment with naamidine A led to changes in the phosphorylation states of the ERKs. nih.gov The direct targeting of ERK1/2 is significant as these kinases are central to the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in cancer. nih.govmdpi.com

Contrary to typical kinase inhibitors, naamidine A has been shown to strongly induce the phosphotransferase activity of ERK enzymes. nih.gov This means that it enhances the ability of ERK1/2 to transfer phosphate (B84403) groups to their downstream substrates. nih.gov This intensification of ERK activity by naamidine A represents a unique mechanism of action, as it generates a robust ERK signal, which ultimately leads to a G1 phase cell cycle arrest in A-431 cells. nih.gov Naamidine A is the first small molecule reported to elicit this specific effect on ERK kinases. nih.gov

By directly targeting and modulating the activity of ERK1/2, naamidine analogues can interfere with the post-receptor signal transduction pathways that lead to cell proliferation. nih.gov The binding of epidermal growth factor to its receptor normally activates the mitogen-activated protein kinase pathway, which is a vital link to nuclear events that drive cell division. nih.gov The potent inhibition of epidermal growth factor-stimulated DNA synthesis by naamidine A highlights its ability to disrupt these proliferative signals. nih.gov Dysregulation of ERK1/2 signaling is linked to several diseases, and interference with this pathway is a key strategy for combating pathological cell proliferation. researchgate.net

Specific Enzyme and Protein Interactions of Naamidine Analogues

The pharmacological investigation of naamidine analogues has extended beyond the EGFR pathway, revealing interactions with other important enzymes and proteins.

The main protease (Mpro), also known as 3CLpro, is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2. nih.govnih.govresearchgate.net It cleaves viral polyproteins into functional proteins, making it a prime target for antiviral drug development. nih.govmdpi.com The inhibition of SARS-CoV-2 Mpro has emerged as a promising therapeutic strategy for COVID-19. nih.govresearchgate.net Naamidine analogues have been identified as potential inhibitors of this critical viral enzyme. umassmed.edu Their unique chemical structures are thought to allow them to bind to the Mpro active site, thereby blocking its function and inhibiting viral replication. nih.govumassmed.edu

Chemoproteomics has proven to be a valuable tool for identifying the cellular targets of natural products. Through this approach, Chromosome Segregation 1-Like (CSE1L) has been identified as a primary cellular target of naamidine J. acs.orgnih.gov CSE1L is a multifunctional protein involved in nucleocytoplasmic transport and has been implicated in inflammation and acute lung injury. acs.orgnih.gov Mechanistic studies have shown that naamidine J directly interacts with CSE1L at specific amino acid residues (His745 and Phe903). acs.orgnih.gov This interaction inhibits the nuclear translocation and transcriptional activity of the transcription factor SP1, thereby suppressing inflammation in macrophages and mitigating acute lung injury. acs.orgnih.gov

| Compound/Target | Interaction/Effect | Research Focus |

| Naamidine A | Intensifies ERK1/2 phosphotransferase activity | EGFR Pathway Modulation, Cell Cycle Arrest |

| ERK1/2 | Direct molecular target of Naamidine A | Cancer Therapeutics, Signal Transduction |

| Naamidine Analogues | Inhibition of SARS-CoV-2 Mpro | Antiviral Drug Development |

| SARS-CoV-2 Mpro | Target for viral replication inhibition | COVID-19 Therapeutics |

| Naamidine J | Binds to and inhibits CSE1L | Anti-inflammatory, Acute Lung Injury |

| CSE1L | Novel cellular target of Naamidine J | Inflammation, Nucleocytoplasmic Transport |

Based on a comprehensive review of the available search results, there is no specific information available regarding the chemical compound “this compound” in the context of the requested article outline. The scientific literature found pertains to other members of the naamidine family, namely “naamidine A” and “naamidine J,” and their respective pharmacological activities.

The user's instructions strictly require the article to focus solely on “this compound” and to adhere strictly to the provided outline, which includes:

Broader Implications for Kinase Regulation and Signal Transduction Cascades

The search results indicate that:

Naamidine J has been shown to inhibit the nuclear translocation and transcriptional activity of the transcription factor SP1.

Naamidine A has been studied for its effects on extracellular signal-regulated kinases (ERK) and the epidermal growth factor (EGF) receptor signaling pathway.

However, no studies were found that describe such activities for This compound .

Therefore, due to the lack of specific data for “this compound” in relation to the inhibition of SP1 or its broader implications for kinase regulation and signal transduction, it is not possible to generate the requested article while adhering to the user's strict content inclusions and exclusions. Providing information on other naamidine compounds would violate the explicit instructions to focus solely on "this compound".

Advanced Analytical Methods for Naamidine I Research

Chromatographic Separation Techniques for Purification and Isolation

The isolation of pure naamidine I from its natural source or synthetic reaction mixtures is a critical first step for any further chemical and biological studies. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for achieving the high degree of purity required.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and effective method for the detection, identification, and quantification of alkaloids. For compounds in the class of naamidines, which are marine alkaloids, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. The separation is typically achieved using a C18 column, which is a non-polar stationary phase.

The mobile phase composition is a key parameter that is optimized to achieve efficient separation. A common approach involves a gradient elution using a mixture of an aqueous solvent and an organic solvent, such as methanol or acetonitrile. To improve the peak shape and resolution of basic compounds like alkaloids, an acid, such as trifluoroacetic acid (TFA), formic acid, or acetic acid, is often added to the mobile phase. The acid helps to keep the alkaloid in its ionized form, which minimizes tailing and results in sharper peaks.

The table below summarizes typical HPLC conditions that can be adapted for the purification of this compound, based on methods used for other marine and plant-derived alkaloids.

| Parameter | Condition | Purpose |

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. |

| Mobile Phase | Water/Methanol or Water/Acetonitrile with 0.1% TFA | Elution of the compound from the column. The acid improves peak shape for basic alkaloids. |

| Elution | Gradient | Allows for the separation of compounds with a wide range of polarities. |

| Detection | UV-Vis Detector | Monitoring the elution of the compound. |

| Flow Rate | Dependent on column dimensions | Optimization of separation efficiency and time. |

Spectrometric Characterization Beyond Initial Structural Elucidation

Following purification, the definitive identification and structural characterization of this compound are accomplished using various spectrometric methods. While initial structural elucidation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), more advanced techniques can provide deeper insights into the compound's structure and properties.

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule with high accuracy. This technique provides a very precise mass measurement, which allows for the calculation of the molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain information about its substructures, which is invaluable for confirming the connectivity of the atoms.

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are essential for establishing the complete stereochemistry of the molecule. These methods provide information about the connectivity of protons and carbons, as well as their spatial relationships.

Quantitative Analysis Methodologies for this compound in Complex Biological Matrices

To study the pharmacokinetic and pharmacodynamic properties of this compound, it is essential to have a reliable method for its quantification in biological samples such as plasma, tissues, or cells. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and other small molecules in complex biological matrices.

The development of a quantitative LC-MS/MS method involves several steps, including the optimization of the chromatographic separation and the mass spectrometric detection. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the method.

Sample preparation is a critical step in the quantitative analysis of compounds in biological matrices. The goal is to remove interfering substances and enrich the analyte of interest. Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE).

The table below outlines the key parameters of a hypothetical LC-MS/MS method for the quantification of this compound in a biological matrix, based on established methods for other alkaloids.

| Parameter | Description |

| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer |

| Chromatography | Reversed-phase HPLC (C18 column) with a gradient elution |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Mass Detection | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction |

| Internal Standard | Stable isotope-labeled this compound |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govuns.ac.id This method is widely used to forecast the interaction between a small molecule (ligand), such as Naamidine I, and a macromolecular target, typically a protein.

The primary goals of molecular docking are to predict the binding affinity (the strength of the interaction) and to identify the specific interactions that stabilize the ligand-protein complex. Binding affinity is often expressed as a docking score or binding energy, with more negative values typically indicating a stronger interaction. dntb.gov.ua These calculations are crucial for identifying potential biological targets of this compound and for understanding the molecular basis of its activity.

In a hypothetical docking study of this compound against a protein kinase, the software would explore numerous possible binding poses of the compound within the enzyme's active site. The scoring function would then estimate the binding energy for each pose, taking into account factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov The pose with the lowest energy is considered the most likely binding mode.

This analysis would also reveal the key amino acid residues in the active site that interact with this compound. For instance, the imidazole (B134444) core of this compound might form hydrogen bonds with serine or threonine residues, while its aromatic rings could engage in π-π stacking interactions with phenylalanine or tyrosine residues. nih.gov Identifying these interactions is fundamental for understanding the compound's mechanism of action.

To illustrate the type of data generated from such studies, the following table presents hypothetical docking scores and interacting residues for this compound and a set of virtual analogs against a putative protein target.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | -8.5 | LYS88, ASP165, PHE167 | Hydrogen Bond, Electrostatic, π-π Stacking |

| Analog 1 | -7.9 | LYS88, TYR166 | Hydrogen Bond, π-π Stacking |

| Analog 2 | -9.2 | LYS88, ASP165, PHE167, LEU78 | Hydrogen Bond, Electrostatic, π-π Stacking, Hydrophobic |

| Analog 3 | -7.1 | ASP165, PHE167 | Electrostatic, π-π Stacking |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Dynamics (MD) Simulations for Interaction Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the conformational flexibility of the ligand within the binding site. mdpi.comfu-berlin.de

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (typically a box of water molecules and ions) and calculating the forces between atoms to predict their motion over a period of nanoseconds. mdpi.com The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests a stable binding mode. nih.govyoutube.com

Conformational analysis during the MD simulation can reveal how this compound adapts its shape within the active site to maintain favorable interactions. This can uncover alternative binding modes or highlight the importance of specific functional groups for stable binding.

The following table provides an example of the kind of data that would be analyzed from an MD simulation of a this compound-protein complex.

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Radius of Gyration (Rg) (Å) |

| 0 | 0.00 | 0.00 | 22.5 |

| 10 | 1.52 | 0.85 | 22.6 |

| 20 | 1.65 | 0.92 | 22.4 |

| 30 | 1.58 | 0.88 | 22.5 |

| 40 | 1.61 | 0.90 | 22.5 |

| 50 | 1.63 | 0.91 | 22.6 |

This interactive table displays hypothetical data from a 50 ns MD simulation. RMSD values indicate the deviation from the initial structure, while the Radius of Gyration reflects the compactness of the protein.

Quantum Mechanical Calculations for Structural Refinement and Electronic Properties

Quantum mechanical (QM) calculations provide a highly accurate description of the electronic structure of molecules. arxiv.orgnih.gov These methods can be used to refine the geometry of this compound and to calculate its electronic properties, which are crucial for understanding its reactivity and intermolecular interactions. dntb.gov.uaresearchgate.net

Techniques like Density Functional Theory (DFT) can be employed to optimize the three-dimensional structure of this compound, providing more accurate bond lengths and angles than classical molecular mechanics methods. researchgate.net QM calculations can also determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Furthermore, QM can be used to compute the molecular electrostatic potential (MEP), which illustrates the charge distribution on the surface of the molecule. The MEP map can identify regions that are likely to be involved in electrostatic interactions, such as hydrogen bonding.

Below is a table of hypothetical electronic properties for this compound calculated using quantum mechanics.

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

This table presents representative quantum mechanical properties for this compound. These values are crucial for understanding the molecule's electronic behavior.

In Silico Optimization Strategies for Enhancing this compound's Biological Properties

The insights gained from molecular docking, MD simulations, and QM calculations can be integrated into in silico optimization strategies to design novel analogs of this compound with improved biological properties. nih.gov For example, if docking studies reveal that a particular functional group on this compound is not making significant interactions with the target protein, it could be replaced with a group that is predicted to form stronger bonds.

If MD simulations indicate that a part of the molecule is too flexible, leading to an unstable interaction, modifications can be introduced to rigidify that region. QM calculations can guide the selection of new functional groups by predicting their electronic effects on the parent molecule. This iterative cycle of in silico design, followed by synthesis and experimental testing, can significantly accelerate the process of developing more potent and selective derivatives of this compound.

Emerging Research Areas and Future Perspectives for Naamidine I

Exploration of Additional Biological Activities and Therapeutic Applications

The initial discovery and investigation of Naamidine I identified its potential as a cytotoxic agent. nih.gov Further research is aimed at broadening the understanding of its bioactivity profile and exploring a wider range of therapeutic uses beyond this initial finding.

The primary reported biological activity of this compound is its cytotoxic effect against human cervical cancer (HeLa) cell lines. isnff-jfb.commdpi.com Studies have quantified this activity, reporting IC50 values of 15 μg/mL and 29.6 μM in different assays. researchgate.netlongdom.orgmdpi.comnih.gov This foundational data establishes its potential in the realm of oncology research. This compound is part of a larger group of imidazole (B134444) alkaloids derived from marine sponges, many of which exhibit a wide array of biological effects, including antimicrobial, antitumor, and anti-inflammatory properties, suggesting that this compound may possess a broader activity spectrum than is currently known. longdom.orgresearchgate.net

In addition to its observed cytotoxicity, recent in silico studies have highlighted other potential therapeutic applications. Computational models have predicted that this compound could act as an inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. researchgate.net These studies suggest a strong binding affinity to the enzyme, with one analysis reporting a binding energy of -9.17 kcal/mol, indicating its potential as an antiviral candidate. innovareacademics.ininnovareacademics.in While these computational findings require experimental validation, they open a new avenue for investigating this compound in the context of infectious diseases.

| Activity | Target/Assay | Finding | Source |

|---|---|---|---|

| Cytotoxicity | HeLa (Human Cervical Cancer) Cells | IC50: 15 μg/mL | researchgate.netlongdom.org |

| Cytotoxicity | HeLa (Human Cervical Cancer) Cells | IC50: 29.6 μM | mdpi.commdpi.comnih.gov |

| Antiviral (Potential) | SARS-CoV-2 Main Protease (Mpro) | Binding Affinity: -9.17 kcal/mol (In Silico) | innovareacademics.ininnovareacademics.in |

Development of this compound and its Analogues as Chemical Probes for Biological Research

The unique 1,2,4,5-tetrasubstituted imidazole core of this compound makes it an attractive scaffold for the development of chemical probes. unipi.it These tools are essential for exploring complex biological pathways and identifying novel drug targets. By systematically modifying the structure of this compound, researchers can create analogues designed to interact with specific cellular components, thereby elucidating the compound's mechanism of action.

The synthesis of analogues based on the 2-aminoimidazole scaffold, which is central to this compound, is an active area of chemical research. researchgate.net For instance, derivatives of the related alkaloid naamidine A have been synthesized to conduct structure-activity relationship (SAR) studies, which are critical for understanding how chemical structure relates to biological function. researchgate.net This approach allows for the optimization of activity and the reduction of off-target effects. The development of such analogues can lead to highly selective probes to investigate cellular processes like cell cycle progression or apoptosis, which are affected by cytotoxic agents.

Strategies for Addressing Synthetic Challenges for Broader Analogue Libraries

A significant hurdle in the comprehensive study of marine natural products like this compound is their limited availability from natural sources. mdpi.com Therefore, robust and efficient chemical synthesis is paramount for producing the quantities needed for extensive biological evaluation and for creating diverse analogue libraries for SAR studies. The synthesis of the complex, highly substituted imidazole core of this compound presents notable challenges. unipi.it

Current research in synthetic organic chemistry is focused on developing novel catalytic methods to construct these heterocylic systems. unipi.it Strategies include one-pot, multi-component reactions that can assemble the core structure with high efficiency. unipi.it A key challenge is achieving regioselectivity—the ability to control exactly where chemical groups are attached to the imidazole ring. Overcoming this challenge is crucial for systematically exploring the chemical space around the this compound scaffold. The development of such synthetic protocols will enable the rapid generation of a wide variety of analogues, facilitating a deeper understanding of their biological potential and accelerating the journey from natural product to therapeutic lead. unipi.it

Investigation of Cross-Resistance Mechanisms and Approaches to Mitigate Resistance Development

The rise of drug resistance is a major global health threat, particularly in the treatment of cancer and infectious diseases. researchgate.net For any new compound with therapeutic potential, like this compound, a forward-looking research strategy must include an investigation into potential resistance mechanisms. While there is currently no specific research on resistance to this compound, this represents a critical future research area.

Should this compound or its analogues advance into later-stage development, understanding how cells or pathogens might develop resistance will be essential. This involves studying potential cross-resistance, where resistance to one drug confers resistance to others. Future research would need to identify the cellular pathways that could be altered to confer resistance, such as changes in drug efflux pumps, target mutations, or metabolic deactivation pathways. By proactively investigating these possibilities, strategies to mitigate resistance, such as combination therapies or the design of resistance-evading analogues, can be developed concurrently.

Elucidation of Comprehensive Pharmacodynamics and Systems Biology Impacts

Beyond initial activity screening, a thorough understanding of a compound's pharmacodynamics—how it affects the body—and its broader systems-level impact is necessary for drug development. For this compound, research in this area is in its nascent stages, primarily driven by computational methods.

In silico studies have begun to predict the pharmacokinetic and pharmacodynamic profiles of this compound. innovareacademics.inresearchgate.net Molecular dynamics simulations have been employed to analyze the stability of the interaction between this compound and its potential protein targets, such as the SARS-CoV-2 protease. researchgate.netinnovareacademics.in These models provide initial hypotheses about how the compound engages with its target at a molecular level.

However, these computational predictions must be followed by comprehensive experimental studies. Future research should focus on elucidating the full pharmacodynamic profile, including identifying all molecular targets, quantifying target engagement in cellular and animal models, and understanding the downstream effects on biological networks. A systems biology approach, integrating genomics, proteomics, and metabolomics, would provide a holistic view of how this compound perturbs cellular systems, offering insights that are crucial for predicting both efficacy and potential off-target effects.

Q & A

Q. What are the standard protocols for isolating naamidine I from natural sources, and how can purity be validated?

Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, column chromatography). Purity validation requires spectroscopic methods (NMR, MS) and comparative analysis with reference standards. Ensure protocols align with reproducibility criteria, including detailed documentation of solvent systems and retention times .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

High-resolution mass spectrometry (HR-MS) confirms molecular weight, while 1D/2D NMR (e.g., , , COSY, HSQC) resolves structural features. Cross-validate data with computational tools (e.g., DFT calculations) to address ambiguities in stereochemistry .

Q. What preliminary bioactivity assays are recommended to assess this compound’s pharmacological potential?

Begin with in vitro assays: cytotoxicity (MTT assay), antimicrobial activity (MIC determination), and enzyme inhibition (e.g., kinase assays). Use positive controls and dose-response curves to establish baseline efficacy. Replicate experiments to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Conduct comparative meta-analysis of experimental conditions (e.g., cell lines, solvent systems, concentrations). Validate findings using orthogonal assays (e.g., apoptosis vs. necrosis markers) and apply statistical frameworks (e.g., Bayesian analysis) to quantify uncertainty .

Q. What strategies optimize the synthetic route for this compound to improve yield and scalability?

Employ retrosynthetic analysis to identify key intermediates. Optimize reaction conditions (catalyst loading, temperature) via Design of Experiments (DoE) methodologies. Compare green chemistry metrics (E-factor, atom economy) to reduce waste .

Q. How can the 3D conformation and binding dynamics of this compound with target proteins be elucidated?

Use X-ray crystallography or cryo-EM for structural insights. Pair with molecular dynamics simulations to study binding kinetics. Validate predictions via mutagenesis studies on key amino acid residues .

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic efficacy and toxicity?

Select models based on translational relevance: zebrafish for toxicity screening, murine models for pharmacokinetics (PK/PD studies). Ensure ethical compliance (IACUC protocols) and use biomarkers (e.g., cytokine levels) to monitor systemic effects .

Methodological Considerations

Q. How should researchers design experiments to account for batch variability in this compound samples?

Implement quality control checkpoints (e.g., HPLC purity ≥95%, NMR consistency). Use factorial designs to test batch effects and include internal standards in bioassays .

What frameworks ensure ethical and feasible research questions for this compound studies?

Apply the FINER criteria:

- Feasible : Align with lab resources and timelines.

- Interesting : Address gaps in marine alkaloid research.

- Novel : Explore understudied targets (e.g., epigenetic modifiers).

- Ethical : Adhere to ABS (Access and Benefit-Sharing) guidelines for natural products.

- Relevant : Link to drug discovery pipelines for infectious diseases .

Q. How can conflicting data on this compound’s mechanism of action be systematically addressed?

Adopt the PICO framework:

- Population : Specific cell/organism models.

- Intervention : Dose, duration, and delivery method.

- Comparison : Existing inhibitors or natural analogs.

- Outcome : Quantifiable endpoints (e.g., IC, gene expression).

Use systematic reviews to contextualize findings .

Data Reporting and Reproducibility

Q. What documentation standards are critical for replicating this compound studies?

Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.